3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol
Description
3-Amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol is a polycyclic heteroaromatic compound combining triazine and quinazoline moieties. Its structure features:
- A fused [1,3,5]triazino[1,2-a]quinazoline core.
- Methoxy substituents at positions 8 and 7.
- A phenyl group at position 1.
- An amino group at position 3 and a hydroxyl group at position 4.
Its design likely aims to optimize interactions with biological targets through electron-donating (methoxy, amino) and bulky (phenyl) substituents .
Properties
Molecular Formula |
C18H17N5O3 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
3-amino-8,9-dimethoxy-1-phenyl-1,4-dihydro-[1,3,5]triazino[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H17N5O3/c1-25-13-8-11-12(9-14(13)26-2)23-15(10-6-4-3-5-7-10)20-17(19)22-18(23)21-16(11)24/h3-9,15H,1-2H3,(H3,19,20,21,22,24) |
InChI Key |
YGEGFQGZODJGGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N=C3N2C(N=C(N3)N)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol typically involves multi-step organic reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the triazino ring through cyclization reactions using suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-8,9-dimethoxy-1-phenyl-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
8,9-Dihydro[1,2,4]Triazolo[1,5-a]Quinazolin-6(7H)-One (CAS: 1025664-35-0)
- Core : Triazoloquinazoline (partially saturated).
- Substituents: Lacks methoxy, amino, and phenyl groups.
6,7-Dihydroazolo[5,1-b]Quinazolin-8(5H)-One Derivatives
Thiadiazole and Thiazole Derivatives (Molecules, 2015)
- Examples: 9b (1,3,4-Thiadiazole): IC₅₀ = 2.94 µM against HepG2 hepatocellular carcinoma. 12a (Thiazole): Dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 breast cancer (IC₅₀ = 3.4 µM) .
- Structural Link: These compounds share triazole or pyrimidine moieties, suggesting that the target’s triazinoquinazoline core may similarly engage in π-π stacking or hydrogen bonding with biological targets.
Triazepine Derivatives
Hydrazonoyl Halide Reactions (Molecules, 2015)
- Example : Synthesis of thiadiazoles via condensation with hydrazinecarbothioamides.
- Application: The target’s amino and hydroxyl groups might be introduced via analogous post-cyclization modifications .
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